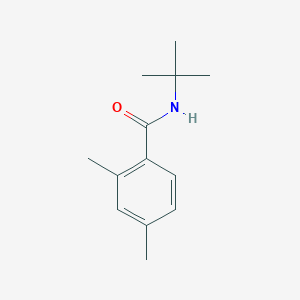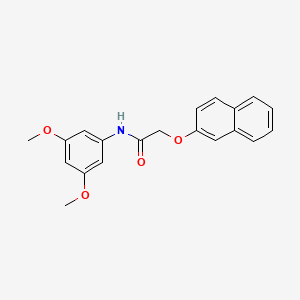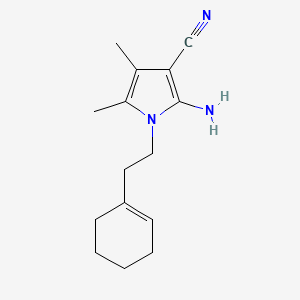
2-(4-bromophenoxy)-N-(5-chloro-2-pyridinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenoxy)-N-(5-chloro-2-pyridinyl)acetamide, also known as BPCA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. BPCA is a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mechanism of Action
2-(4-bromophenoxy)-N-(5-chloro-2-pyridinyl)acetamide selectively inhibits the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. CK2 has been shown to be overexpressed in many types of cancer, making it a promising target for anticancer drugs. 2-(4-bromophenoxy)-N-(5-chloro-2-pyridinyl)acetamide inhibits CK2 by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of its substrates.
Biochemical and Physiological Effects
2-(4-bromophenoxy)-N-(5-chloro-2-pyridinyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been shown to enhance the efficacy of other anticancer drugs. In addition, 2-(4-bromophenoxy)-N-(5-chloro-2-pyridinyl)acetamide has been shown to reduce the phosphorylation of tau protein, which is involved in the pathogenesis of Alzheimer's disease. 2-(4-bromophenoxy)-N-(5-chloro-2-pyridinyl)acetamide has also been shown to reduce inflammation and oxidative stress in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
2-(4-bromophenoxy)-N-(5-chloro-2-pyridinyl)acetamide has several advantages for lab experiments, including its high selectivity for CK2, its ability to inhibit the growth of cancer cells, and its potential applications in the treatment of neurodegenerative diseases. However, 2-(4-bromophenoxy)-N-(5-chloro-2-pyridinyl)acetamide also has some limitations, including its relatively low potency compared to other CK2 inhibitors, and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 2-(4-bromophenoxy)-N-(5-chloro-2-pyridinyl)acetamide. One direction is to improve the potency and selectivity of 2-(4-bromophenoxy)-N-(5-chloro-2-pyridinyl)acetamide as a CK2 inhibitor, in order to enhance its efficacy as an anticancer drug. Another direction is to study the potential applications of 2-(4-bromophenoxy)-N-(5-chloro-2-pyridinyl)acetamide in the treatment of other diseases, such as inflammatory diseases and cardiovascular diseases. Finally, the development of 2-(4-bromophenoxy)-N-(5-chloro-2-pyridinyl)acetamide derivatives with improved pharmacokinetic properties could lead to the development of more effective and safer drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of 2-(4-bromophenoxy)-N-(5-chloro-2-pyridinyl)acetamide involves several steps, starting with the reaction of 2,4-dibromophenol with 2-pyridinecarboxylic acid to form 2-(4-bromophenoxy)nicotinic acid. This intermediate is then converted to the corresponding acid chloride, which is reacted with N-(5-chloro-2-pyridinyl)acetamide to yield 2-(4-bromophenoxy)-N-(5-chloro-2-pyridinyl)acetamide. The purity of 2-(4-bromophenoxy)-N-(5-chloro-2-pyridinyl)acetamide can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
2-(4-bromophenoxy)-N-(5-chloro-2-pyridinyl)acetamide has been studied for its potential applications in the field of medicinal chemistry. CK2 is overexpressed in many types of cancer, making it a promising target for anticancer drugs. 2-(4-bromophenoxy)-N-(5-chloro-2-pyridinyl)acetamide has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo, and has also been shown to enhance the efficacy of other anticancer drugs. In addition, 2-(4-bromophenoxy)-N-(5-chloro-2-pyridinyl)acetamide has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-(4-bromophenoxy)-N-(5-chloropyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O2/c14-9-1-4-11(5-2-9)19-8-13(18)17-12-6-3-10(15)7-16-12/h1-7H,8H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUABCTNYJMWTEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=NC=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6191107 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B5787162.png)






![N'-{[6-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylene}-1-naphthohydrazide](/img/structure/B5787211.png)
![4-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5787220.png)
![3-(5-chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5787224.png)
![N-cyclooctyl-3-[(2,4-dimethoxybenzoyl)hydrazono]butanamide](/img/structure/B5787231.png)

![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5787263.png)
